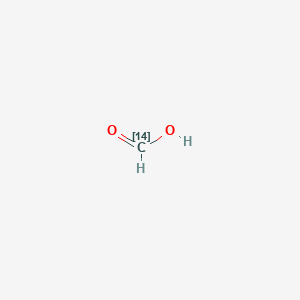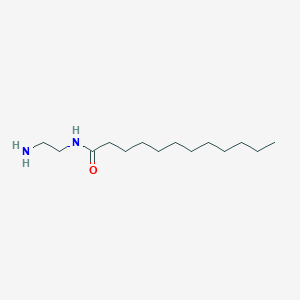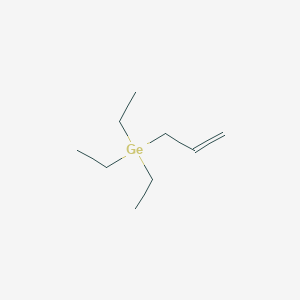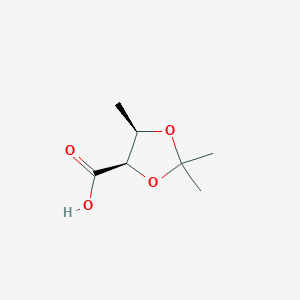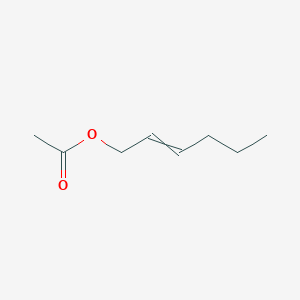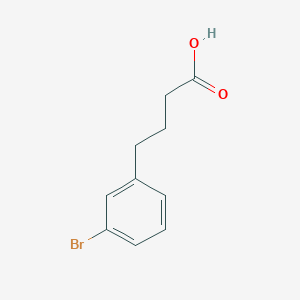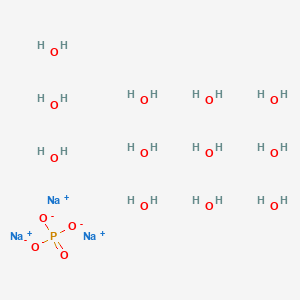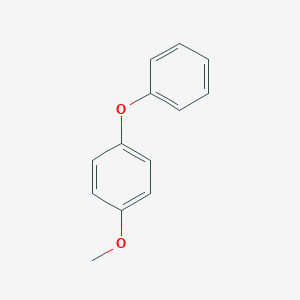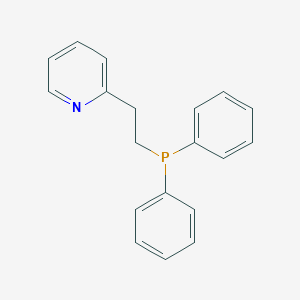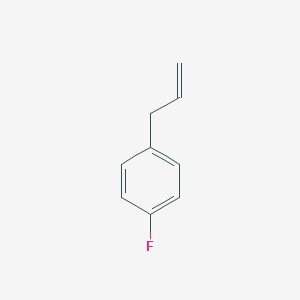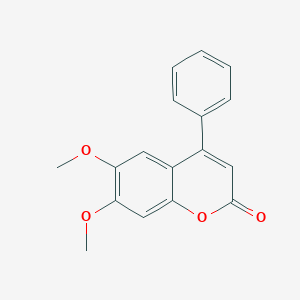
6,7-Dimethoxy-4-phenylcoumarin
Übersicht
Beschreibung
6,7-Dimethoxy-4-phenylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure They are widely found in plants, fungi, and bacteria, and have been used in traditional medicine for centuries
Vorbereitungsmethoden
The synthesis of 6,7-Dimethoxy-4-phenylcoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. The reaction involves the condensation of phenol derivatives with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials are 2,4-dimethoxybenzaldehyde and phenylacetic acid. The reaction is carried out under acidic conditions, often using sulfuric acid or trifluoroacetic acid as the catalyst. The reaction mixture is heated to promote the formation of the coumarin ring, followed by purification steps to isolate the desired product .
Industrial production methods for coumarin derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to improve yield and reduce environmental impact .
Analyse Chemischer Reaktionen
6,7-Dimethoxy-4-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group in the coumarin ring to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Hydrolysis: The lactone ring can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid
Major products formed from these reactions include hydroxylated, halogenated, and nitrated derivatives, which can further undergo additional modifications for specific applications.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-4-phenylcoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in studies to understand the mechanisms of these activities and to develop new therapeutic agents.
Medicine: Due to its biological activities, this compound is investigated for potential use in drug development, particularly for treating cancer and infectious diseases.
Industry: The compound is used in the development of dyes, optical brighteners, and as a component in certain perfumes and cosmetics
Wirkmechanismus
The biological effects of 6,7-Dimethoxy-4-phenylcoumarin are primarily due to its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the suppression of cancer cell proliferation. Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase .
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxy-4-phenylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
4-Methyl-7-hydroxycoumarin: Known for its use as a choleretic drug and its antimicrobial properties.
7-Hydroxy-4-methylcoumarin: Used in fluorescent probes and as an intermediate in the synthesis of other biologically active compounds.
6,7-Dihydroxy-4-methylcoumarin: Exhibits anti-inflammatory and antioxidant activities .
These compounds share the coumarin core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-15-8-13-12(11-6-4-3-5-7-11)9-17(18)21-14(13)10-16(15)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZZVHCRHOIKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


